Bnn-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

847-75-6 |

|---|---|

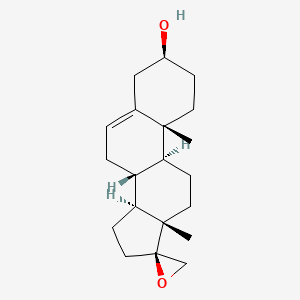

Formule moléculaire |

C20H30O2 |

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxirane]-3-ol |

InChI |

InChI=1S/C20H30O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h3,14-17,21H,4-12H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+/m0/s1 |

Clé InChI |

LKDLANDMNIFZOI-IJMQKCTASA-N |

SMILES isomérique |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CO5)C)O |

SMILES canonique |

CC12CCC(CC1=CCC3C2CCC4(C3CCC45CO5)C)O |

Origine du produit |

United States |

Foundational & Exploratory

BNN-20 Mechanism of Action in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNN-20 is a synthetic, small-molecule neurosteroid analog of dehydroepiandrosterone (DHEA) that acts as a "microneurotrophin," mimicking the neuroprotective and neurogenic effects of endogenous neurotrophins like brain-derived neurotrophic factor (BDNF).[1][2] It is a high-affinity agonist for the tropomyosin receptor kinase A (TrkA), TrkB, and the p75 neurotrophin receptor (p75NTR).[1] By activating these receptors, this compound initiates downstream signaling cascades that promote neuronal survival, reduce inflammation and oxidative stress, and stimulate neurogenesis.[3][4] Notably, it has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease. This document provides a comprehensive overview of the molecular mechanisms underlying the neuronal action of this compound, detailing its signaling pathways, experimental validation, and key biological outcomes.

Core Mechanism of Action: Trk Receptor Agonism and Downstream Signaling

This compound exerts its neurotrophic effects by directly binding to and activating TrkA, TrkB, and p75NTR, the receptors for nerve growth factor (NGF) and BDNF. While specific binding affinities (Kd or Ki values) and EC50/IC50 values for this compound are not extensively reported in publicly available literature, its functional agonism has been well-documented. The primary and most studied pathway involves the activation of TrkB, which is crucial for its neuroprotective effects on dopaminergic neurons.

The TrkB-PI3K-Akt-NF-κB Signaling Pathway

The activation of the TrkB receptor by this compound is a critical event that initiates a pro-survival signaling cascade. This pathway is integral to the molecule's anti-apoptotic and neuroprotective functions.

A diagram of the this compound-activated TrkB signaling pathway is presented below:

Quantitative Data Summary

While specific binding affinities and potency values for this compound are not detailed in the reviewed literature, semi-quantitative and quantitative data from preclinical studies demonstrate its significant biological effects.

| Parameter | Experimental Model | This compound Effect | Reference |

| Dopaminergic Neuron Survival | "weaver" mouse model of Parkinson's disease | Almost full protection of dopaminergic neurons and their terminals with long-term administration (P1-P21). | |

| Neurogenesis (in vivo) | Wild-type mice | Increased the average number of new Tyrosine Hydroxylase positive (TH+) neurons from 346 to 1390 per substantia nigra pars compacta (SNpc). | |

| Neurogenesis (in vitro) | "weaver" mouse Subependymal Zone (SEZ) and SN-derived neurospheres | Increased the appearance of β-ΙΙΙ-tubulin+ neurons by 110.8% (SEZ) and 42.63% (SN). | |

| NF-κB Transcriptional Activity | "weaver"/NGL reporter mice | Induced a strong NF-κB-dependent transcriptional response in the brain, which was abolished by the TrkB inhibitor ANA-12. | |

| BDNF Levels | "weaver" mouse model | Restored Brain-Derived Neurotrophic Factor (BDNF) levels. | |

| Microglia Polarization | "weaver" mouse model | Induced a shift in microglia polarization towards the neuroprotective M2 phenotype. |

Key Biological Effects and Experimental Evidence

Neuroprotection

This compound demonstrates potent neuroprotective properties, particularly for dopaminergic neurons, which are progressively lost in Parkinson's disease.

-

Anti-Apoptotic Effects: By activating the PI3K-Akt signaling pathway, this compound promotes the expression of anti-apoptotic proteins, thereby protecting neurons from cell death.

-

Antioxidant Effects: this compound has been shown to exert efficient antioxidant effects, which is crucial in mitigating the oxidative stress implicated in neurodegenerative diseases.

-

Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory activity, in part by modulating microglia activation and polarization towards a neuroprotective M2 phenotype.

Neurogenesis

A remarkable feature of this compound is its ability to promote neurogenesis, the formation of new neurons, in the adult brain.

-

In Vivo Studies: In the "weaver" mouse model, this compound administration led to a significant increase in the number of newly formed dopaminergic neurons in the substantia nigra.

-

In Vitro Studies: this compound enhanced the differentiation of neural stem cells into neurons in culture.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on published studies.

In Vivo Neuroprotection Studies in the "weaver" Mouse Model

This protocol describes the general methodology for assessing the neuroprotective effects of this compound in a genetic mouse model of Parkinson's disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a synthetic microneurotrophin, strongly protects dopaminergic neurons in the "weaver" mouse, a genetic model of dopamine-denervation, acting through the TrkB neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-neuroinflammatory, protective effects of the synthetic microneurotrophin this compound in the advanced dopaminergic neurodegeneration of "weaver" mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Bnn-20: A Synthetic Neurosteroid with Neuroprotective and Neurogenic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bnn-20 is a synthetic neurosteroid, chemically identified as 17β-spiro-(androst-5-en-17,2'-oxiran)-3β-ol, derived from dehydroepiandrosterone (DHEA). It has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease. Unlike its parent compound, this compound is devoid of hormonal side effects. This "microneurotrophin" readily crosses the blood-brain barrier and exerts its biological effects primarily through the activation of neurotrophic factor receptors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and available experimental data, to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Neurotrophic factors are essential for the survival, development, and function of neurons. Their therapeutic potential in neurodegenerative diseases is significant, but their clinical application is often hampered by their large molecular size, which prevents them from crossing the blood-brain barrier. This compound is a small molecule designed to mimic the effects of brain-derived neurotrophic factor (BDNF), a key player in neuronal survival and plasticity. As a synthetic analog of DHEA, this compound has been engineered to activate specific neurotrophic signaling pathways without the associated endocrine effects.

Mechanism of Action

This compound functions as a selective, high-affinity agonist for the tropomyosin receptor kinase A (TrkA), TrkB, and the p75 neurotrophin receptor (p75NTR).[1] These are the primary receptors for nerve growth factor (NGF) and BDNF. The binding of DHEA and its sulfate (DHEA-S) to these receptors occurs in the low nanomolar range (around 5 nM), though this is a lower affinity compared to the native polypeptide neurotrophins (0.01–0.1 nM).[1] While specific binding affinities (Ki or Kd values) for this compound have not been detailed in the reviewed literature, its action as a direct agonist on these receptors has been established.[1]

The neuroprotective effects of this compound are predominantly mediated through the TrkB receptor.[2][3] Activation of TrkB by this compound initiates a downstream signaling cascade involving the phosphatidylinositol 3-kinase (PI3K)-Akt-NF-κB pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. The activity of this compound can be blocked by TrkB inhibitors such as ANA-12, confirming the essential role of this receptor in its mechanism of action.

Preclinical Data

In Vivo Efficacy in a Parkinson's Disease Model

Extensive preclinical evaluation of this compound has been conducted in the "weaver" mouse, a genetic model that exhibits progressive degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

Long-term administration of this compound has demonstrated significant neuroprotective and even neurogenic effects in this model. In wild-type mice, this compound administration led to a significant increase in the number of newborn tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra pars compacta (SNpc), from an average of 346 to 1390 per SNpc. This represented an increase in the contribution of new neurons to the total dopaminergic cell population from 4.03% to 17.28%.

In the "weaver" mice, daily administration of this compound from postnatal day 14 to 40 not only halted further degeneration of dopaminergic neurons but also led to a 26% increase in their numbers compared to the start of the treatment. This suggests a potential for reversing neuronal loss.

| Parameter | Control (Wild-Type) | This compound Treated (Wild-Type) | This compound Treated ("weaver" mouse, P14-P40) | Reference |

| Avg. Newborn TH+ Neurons (per SNpc) | 346 ± 77.49 | 1389.7 ± 208.16 | - | |

| % of Newborn TH+ Neurons | 4.03 ± 0.09% | 17.28 ± 2.28% | - | |

| Change in TH+ Cell Number | - | No significant change | +26% from baseline |

Table 1: Neurogenic and Neuroprotective Effects of this compound in Mice.

Beyond its direct neurotrophic actions, this compound exhibits potent anti-inflammatory and antioxidant properties. In the "weaver" mouse model, this compound treatment led to a significant reversal of microglia hyperactivation and promoted a shift towards the neuroprotective M2 phenotype. Furthermore, it restored the levels of BDNF in the midbrain, which were significantly reduced in the untreated "weaver" mice. This restoration of BDNF levels suggests a positive feedback loop where this compound not only mimics BDNF but also enhances its endogenous production.

Pharmacokinetics and Formulation

While detailed pharmacokinetic parameters such as half-life and bioavailability for this compound are not yet published, it has been established that the molecule can cross the blood-brain barrier. For in vivo studies, this compound has been administered via intraperitoneal injections. A study on a related compound, BNN27, used this compound as an internal standard for quantification by LC-MS, indicating the availability of analytical methods for its detection in biological matrices.

Experimental Protocols

Animal Model and Drug Administration

The "weaver" (wv/wv) mouse model on a B6CBAC background is utilized for in vivo studies of Parkinson's disease pathology. This compound, dissolved in a vehicle of saline, is administered daily via intraperitoneal injections at specified dosages and treatment periods (e.g., P1-P21 or P14-P60).

Quantification of Dopaminergic Neurons

Immunohistochemistry for tyrosine hydroxylase (TH) is performed on brain sections. Stereological counting methods are then employed to quantify the total number of TH-positive neurons in the substantia nigra pars compacta.

Neurogenesis Assessment

To assess the generation of new neurons, mice are administered with 5-bromo-2'-deoxyuridine (BrdU). Immunohistochemical co-labeling for BrdU and TH is used to identify newly divided cells that have differentiated into dopaminergic neurons.

In Vitro Neural Stem Cell Assays

Neural stem and progenitor cells are isolated from the substantia nigra and subependymal zone of mice. These cells are cultured as neurospheres and treated with this compound (e.g., at 100 nM) to assess its effects on proliferation and differentiation into neurons and glia, which are identified by immunofluorescence for markers such as β-III-tubulin (neurons) and GFAP (astrocytes).

TrkB Signaling Pathway Analysis

To confirm the engagement of the TrkB signaling pathway, bioluminescence imaging can be performed in "weaver" mice crossed with NF-κB reporter mice (NGL). A strong NF-κB-dependent transcriptional response in the brain following this compound administration, which is abolished by the TrkB inhibitor ANA-12, provides evidence for the pathway's involvement. Western blotting can also be used to detect the phosphorylation of TrkB and downstream effectors like Akt in cell cultures or brain tissue lysates.

Signaling Pathways and Experimental Workflows

Synthesis

Clinical Development

As of the date of this document, there is no publicly available information to suggest that this compound has entered clinical trials for Parkinson's disease or any other indication. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound is a promising synthetic neurosteroid with a well-defined mechanism of action centered on the activation of Trk receptors, particularly TrkB. Preclinical studies in a relevant animal model of Parkinson's disease have demonstrated its potent neuroprotective, neurogenic, and anti-inflammatory effects. Its ability to cross the blood-brain barrier and its lack of hormonal side effects make it an attractive candidate for further development. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profiles, as well as confirming its efficacy in a wider range of preclinical models to support its potential transition to clinical trials. The quantitative data on its neurogenic effects provide a strong rationale for its investigation as a disease-modifying therapy for neurodegenerative disorders.

References

- 1. Characterization of substantia nigra neurogenesis in homeostasis and dopaminergic degeneration: beneficial effects of the microneurotrophin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a synthetic microneurotrophin, strongly protects dopaminergic neurons in the "weaver" mouse, a genetic model of dopamine-denervation, acting through the TrkB neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neuroinflammatory, protective effects of the synthetic microneurotrophin this compound in the advanced dopaminergic neurodegeneration of "weaver" mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BNN-20: A Technical Guide to its Interaction with TrkA, TrkB, and p75NTR Neurotrophin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNN-20 is a synthetic, small-molecule microneurotrophin, an analogue of the endogenous neurosteroid dehydroepiandrosterone (DHEA). It has garnered significant interest within the scientific community for its neuroprotective and potential therapeutic properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This compound is reported to exert its effects through interaction with the tropomyosin receptor kinase (Trk) family of neurotrophin receptors—specifically TrkA and TrkB—and the p75 neurotrophin receptor (p75NTR). This technical guide provides a comprehensive overview of the binding affinity of this compound to these receptors, the associated signaling pathways, and detailed experimental protocols relevant to its study.

Data Presentation: Receptor Binding Affinity of this compound

Quantitative binding affinity data for this compound with TrkA, TrkB, and p75NTR receptors is not extensively available in publicly accessible literature. This compound is described as a high-affinity agonist for these receptors. For context, its parent compound, DHEA, along with its sulfate ester DHEA-S, have been found to bind to TrkA and p75NTR with high affinity, and DHEA also binds to TrkB. The reported affinity for DHEA and DHEA-S is in the low nanomolar range.

| Compound | Receptor | Binding Affinity (Kd) | Comments |

| This compound | TrkA | Data not available | Described as a high-affinity agonist. |

| TrkB | Data not available | Acts as a BDNF mimetic, activating the TrkB signaling pathway.[1][2] | |

| p75NTR | Data not available | Described as a high-affinity agonist. | |

| DHEA | TrkA | ~5 nM | Parent compound of this compound. |

| TrkB | Binds with high affinity | Parent compound of this compound. | |

| p75NTR | ~5 nM | Parent compound of this compound. |

Signaling Pathways

This compound, by acting as an agonist at TrkA and TrkB receptors, is understood to activate downstream signaling cascades crucial for neuronal survival, differentiation, and plasticity. Its interaction with p75NTR can modulate these signals or initiate distinct pathways.

TrkA Signaling Pathway

The binding of an agonist like this compound to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates several downstream signaling cascades, including the Ras-MAPK pathway, which is primarily involved in neuronal differentiation and neurite outgrowth, and the PI3K-Akt pathway, which is a major cell survival pathway.

TrkB Signaling Pathway

This compound's neuroprotective effects have been significantly linked to its action as a Brain-Derived Neurotrophic Factor (BDNF) mimetic through the TrkB receptor.[1][2] Activation of TrkB by this compound leads to the initiation of the PI3K-Akt-NF-κB and the Ras-MAPK (ERK1/2) signaling pathways. The activation of the NF-κB transcription factor is a key event, promoting the expression of pro-survival genes.[1]

p75NTR Signaling and Crosstalk

The p75NTR receptor can mediate diverse cellular outcomes, including apoptosis and survival, depending on the cellular context and the presence of co-receptors like TrkA and TrkB. When co-expressed, p75NTR can modulate the affinity of Trk receptors for their ligands and influence their signaling output. This compound's agonism at p75NTR suggests it may influence these modulatory effects.

Experimental Protocols

Receptor Binding Affinity Determination

A. Surface Plasmon Resonance (SPR)

This technique allows for the real-time, label-free detection of binding events between an analyte (this compound) and a ligand (receptor extracellular domain) immobilized on a sensor chip.

-

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of this compound for TrkA, TrkB, and p75NTR.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Recombinant extracellular domains of human TrkA, TrkB, and p75NTR.

-

This compound dissolved in an appropriate solvent (e.g., DMSO) and diluted in running buffer.

-

Running buffer (e.g., HBS-EP+).

-

-

Workflow:

References

Bnn-20: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of the Synthetic Microneurotrophin Bnn-20

Introduction

This compound, also known by its chemical name 17β-spiro-(androst-5-en-17,2'-oxiran)-3β-ol, is a synthetic analogue of the endogenous neurosteroid dehydroepiandrosterone (DHEA).[1] It has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease.[1] Classified as a "microneurotrophin," this compound is a small molecule capable of crossing the blood-brain barrier and mimicking the neuroprotective and neurogenic effects of brain-derived neurotrophic factor (BDNF).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a spiro derivative of DHEA, synthesized to enhance its neuroprotective properties while eliminating the hormonal side effects associated with the parent compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxirane]-3-ol | [1] |

| CAS Number | 847-75-6 | |

| Molecular Formula | C₂₀H₃₀O₂ | |

| Molecular Weight | 302.45 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Limited solubility in aqueous solutions. |

Pharmacological Properties and Mechanism of Action

This compound functions as a selective, high-affinity agonist for the tropomyosin receptor kinase (Trk) A and B (TrkA and TrkB) and the p75 neurotrophin receptor (p75NTR). These receptors are the natural targets for neurotrophins like nerve growth factor (NGF) and BDNF. By activating these receptors, this compound initiates downstream signaling cascades that promote neuronal survival, differentiation, and synaptic plasticity.

A key signaling pathway activated by this compound is the TrkB-PI3K-Akt-NF-κB pathway . Activation of TrkB by this compound leads to the phosphorylation and activation of phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Activated Akt then promotes the nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of pro-survival and anti-apoptotic genes, including BDNF itself, creating a positive feedback loop.

Caption: this compound Signaling Pathway.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target Receptors | TrkA, TrkB, p75NTR | |

| Mechanism of Action | Selective agonist, BDNF mimetic | |

| Downstream Signaling | TrkB-PI3K-Akt-NF-κB | |

| Neuroprotective IC₅₀ | 0.19 ± 0.01 nM (in serum-deprived PC12 cells) | |

| Binding Affinities (Ki) | High affinity for TrkA, TrkB, and p75NTR (Specific values not publicly available. The parent compound, DHEA, binds to Trk and p75NTR receptors with affinities in the low nanomolar range, around 5 nM) |

Synthesis

This compound is synthesized from dehydroepiandrosterone (DHEA). The key modification involves the formation of a spiro-oxirane ring at the C17 position of the steroid nucleus. This modification is crucial for its enhanced neuroprotective activity and lack of hormonal effects.

Key Experimental Findings and Protocols

In Vivo Neuroprotection in the "Weaver" Mouse Model of Parkinson's Disease

The "weaver" mouse is a genetic model that exhibits progressive degeneration of dopaminergic neurons in the substantia nigra, mimicking key aspects of Parkinson's disease.

Key Findings:

-

Long-term administration of this compound almost fully protected dopaminergic neurons and their terminals.

-

This compound exerted strong anti-apoptotic, antioxidant, and anti-inflammatory effects.

-

The neuroprotective effects were mediated, at least in part, through the TrkB receptor.

-

This compound administration led to increased neurogenesis in the substantia nigra.

Experimental Protocol: this compound Administration in Weaver Mice

-

Animals: Weaver (wv/wv) and wild-type (+/+) mice were used. All procedures were conducted in accordance with approved animal care and use committee guidelines.

-

Drug Preparation: this compound was dissolved in a vehicle solution (e.g., saline containing a small percentage of DMSO and/or Tween 80 to aid solubility).

-

Administration: this compound was administered via intraperitoneal (i.p.) injection at a specified dosage (e.g., 10 mg/kg body weight). Control animals received vehicle injections.

-

Treatment Regimen: Treatment was typically administered daily for a specified period (e.g., from postnatal day 1 to day 21 for early intervention studies, or at later stages of neurodegeneration).

-

Tissue Processing and Analysis: Following the treatment period, mice were euthanized, and brains were collected for histological and biochemical analysis. This included immunofluorescence staining for tyrosine hydroxylase (TH) to identify dopaminergic neurons, BrdU labeling to assess neurogenesis, and assays for markers of apoptosis, oxidative stress, and inflammation.

Caption: In Vivo Experimental Workflow.

In Vitro Neuroprotection and Neurogenesis

Key Findings:

-

This compound protected neuronal precursor cells (PC12) from apoptosis induced by serum deprivation.

-

This compound promoted the differentiation of neural stem cells (NSCs) into neurons.

Experimental Protocol: In Vitro Neural Stem Cell Differentiation

-

Cell Culture: Neural stem cells were isolated from the subventricular zone or substantia nigra of mice and cultured as neurospheres in a defined proliferation medium containing growth factors (e.g., EGF and FGF).

-

Differentiation Assay: Neurospheres were dissociated and plated on coated culture surfaces in a differentiation medium lacking mitogens. This compound was added to the treatment group at a specific concentration (e.g., 1 µM).

-

Incubation: Cells were incubated for a period of 5-7 days to allow for differentiation.

-

Immunocytochemistry: After the differentiation period, cells were fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin, NeuN) and glial markers (e.g., GFAP for astrocytes) to assess the cell fate.

-

Quantification: The percentage of differentiated neurons and glia was quantified by counting fluorescently labeled cells under a microscope.

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics for neurodegenerative diseases. Its ability to act as a potent BDNF mimetic, coupled with its favorable pharmacokinetic properties and lack of hormonal side effects, makes it a compelling candidate for further preclinical and clinical investigation. The detailed understanding of its chemical structure, pharmacological properties, and mechanism of action provides a solid foundation for its continued development as a novel treatment for conditions such as Parkinson's disease. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the potential of this compound.

References

BNN-20: A Non-Hormonal DHEA Analogue with Neuroprotective Properties

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BNN-20, also known as 17β-spiro-(androst-5-ene-17,2'-oxirane)-3β-ol, is a synthetic analogue of the endogenous neurosteroid dehydroepiandrosterone (DHEA). Developed as a "microneurotrophin," this small molecule is designed to cross the blood-brain barrier and exert neuroprotective effects without the hormonal side effects associated with DHEA and other neurosteroids. Its chemical modification at the C17 position prevents its metabolism into androgens and estrogens, making it a promising candidate for therapeutic intervention in a range of neurodegenerative and neuroinflammatory conditions.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: A Neurotrophin Mimetic

This compound functions primarily as an agonist of neurotrophin receptors, specifically the Tropomyosin receptor kinase A (TrkA), Tropomyosin receptor kinase B (TrkB), and the p75 neurotrophin receptor (p75NTR).[2] By binding to these receptors, this compound mimics the neuroprotective and neurotrophic effects of endogenous ligands such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). This activity triggers downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.

The primary signaling pathway activated by this compound is the TrkB-PI3K-Akt-NF-κB pathway.[3] Activation of TrkB by this compound leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the protein kinase Akt. Activated Akt then promotes cell survival by inhibiting apoptotic pathways and activating the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-survival genes.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Neuroprotection | Serum deprivation-induced apoptosis in PC12 cells | IC50 | 0.19 ± 0.01 nM | [4] |

| Receptor Binding Affinity | Receptor | Parameter | Value | Reference |

| Androgen Receptor (AR) | Not reported | Ki or IC50 | Not available | |

| Estrogen Receptor (ER) | Not reported | Ki or IC50 | Not available | |

| TrkA | Not reported | Kd or Ki | Not available | |

| TrkB | Not reported | Kd or Ki | Not available | |

| p75NTR | Not reported | Kd or Ki | Not available |

Note: While this compound is widely reported to be devoid of hormonal effects, specific quantitative binding data for androgen and estrogen receptors are not yet available in the public domain. Similarly, precise binding affinities for neurotrophin receptors are not consistently reported.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound binding to the TrkB receptor, leading to neuroprotective effects.

References

Foundational Research on BNN-20: A Technical Guide to its Neurotrophic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNN-20, a synthetic analogue of dehydroepiandrosterone (DHEA), is a "microneurotrophin" that has demonstrated significant neuroprotective and neurogenic properties in preclinical studies.[1][2][3] Unlike its parent compound, this compound is devoid of endocrine side effects, making it a promising therapeutic candidate for neurodegenerative diseases.[2][4] This technical guide provides an in-depth overview of the foundational research on the neurotrophic effects of this compound, with a focus on its mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols for its evaluation.

Mechanism of Action: A BDNF Mimetic Activating Trk Receptors

This compound exerts its neurotrophic effects primarily by acting as a brain-derived neurotrophic factor (BDNF) mimetic. It directly binds to and activates Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF, as well as TrkA and the p75 neurotrophin receptor (p75NTR). This activation initiates downstream signaling cascades crucial for neuronal survival, growth, and plasticity.

The principal signaling pathways activated by this compound include:

-

PI3K-Akt-NF-κB Pathway: Activation of TrkB by this compound leads to the phosphorylation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. Activated Akt promotes cell survival by inhibiting apoptotic pathways and activating the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of pro-survival genes, including BDNF itself, creating a positive feedback loop.

-

ERK1/2-NF-κB Pathway: this compound-mediated TrkB activation also stimulates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which further contributes to the activation of NF-κB and subsequent neuroprotective gene expression.

These signaling events culminate in a range of beneficial effects, including potent anti-apoptotic, antioxidant, and anti-inflammatory responses in neuronal tissues.

Quantitative Data on the Neurotrophic Effects of this compound

The neuroprotective and neurogenic efficacy of this compound has been quantified in several preclinical studies, most notably in the "weaver" mouse model of Parkinson's disease, which exhibits progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons in the "weaver" Mouse SNpc

| Treatment Group | TH+ Neuron Count (% of Wild-Type Control) | Striatal Dopamine Levels (% of Control) | Reference |

| Weaver (untreated) | ~32% | ~30% | |

| Weaver + this compound (P14-P40) | ~71% (a 26% increase from P14 baseline) | Not Reported | |

| Weaver + this compound (P1-P21) | Almost fully protected | Not Reported |

Table 2: Pro-Neurogenic Effects of this compound in the SNpc

| Animal Model | Treatment | BrdU+/TH+ Cells per SNpc | % of Total TH+ Population | Reference |

| Wild-Type Mouse | Saline | 346 ± 77.49 | 4.03 ± 0.09% | |

| Wild-Type Mouse | This compound | 1389.7 ± 208.16 | 17.28 ± 2.28% |

Table 3: Effects of this compound on Motor Performance in the "weaver" Mouse

| Treatment Group | Motor Performance Metric (e.g., Rotarod Latency) | Outcome | Reference |

| Weaver + this compound | Not specified | Behavioral improvement |

Note: Specific quantitative data on motor performance tests were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound activates TrkB, leading to PI3K/Akt and ERK signaling, culminating in NF-κB-mediated neuroprotection.

Experimental Workflow: Assessing Neuroprotection in the "weaver" Mouse

Caption: Workflow for evaluating this compound's neuroprotective effects in the "weaver" mouse model.

Experimental Protocols

This compound Administration in "weaver" Mice

-

Animals: Homozygous "weaver" (wv/wv) mice and wild-type littermates.

-

Compound Preparation: Dissolve this compound in a vehicle solution (e.g., saline). The specific concentration will depend on the desired dosage.

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily. A common dosing regimen is from postnatal day 14 (P14) to P40.

-

Dosage: Effective dosages have been reported in the literature, and dose-response studies may be necessary to determine the optimal concentration for a specific experimental paradigm.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Tissue Preparation:

-

Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix brains in 4% PFA overnight at 4°C.

-

Cryoprotect brains in a sucrose solution (e.g., 30% in PBS) until they sink.

-

Section the brains coronally at 30-40 µm using a cryostat.

-

-

Staining Procedure:

-

Wash free-floating sections in PBS.

-

Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.

-

Wash sections in PBS.

-

Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Wash sections in PBS.

-

Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Analysis:

-

Capture images of the SNpc using a fluorescence or confocal microscope.

-

Perform unbiased stereological counting of TH-positive neurons using appropriate software.

-

BrdU Labeling for Neurogenesis

-

BrdU Administration:

-

Dissolve 5-bromo-2'-deoxyuridine (BrdU) in sterile saline.

-

Administer BrdU via i.p. injection (e.g., 50 mg/kg) daily for a specified period (e.g., 7-10 days) during the this compound treatment regimen.

-

-

Tissue Processing for BrdU Detection:

-

Follow the tissue preparation steps as described for TH immunohistochemistry.

-

For BrdU antigen retrieval, incubate sections in 2N HCl at 37°C for 30 minutes.

-

Neutralize with a borate buffer (0.1 M, pH 8.5).

-

-

Double Immunofluorescence Staining (BrdU and TH):

-

After antigen retrieval, proceed with the blocking step as in the TH protocol.

-

Incubate sections with primary antibodies against both BrdU (e.g., rat anti-BrdU) and TH (e.g., rabbit anti-TH) simultaneously overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a cocktail of appropriate secondary antibodies (e.g., goat anti-rat Alexa Fluor 594 and goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Wash, mount, and coverslip as previously described.

-

-

Analysis:

-

Using a confocal microscope, identify and count cells that are double-labeled for both BrdU and TH in the SNpc.

-

Primary Neurosphere Culture

-

Tissue Dissection:

-

Isolate the substantia nigra from postnatal mouse brains under sterile conditions.

-

-

Cell Dissociation:

-

Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension.

-

-

Cell Culture:

-

Plate the cells in a serum-free neurosphere culture medium supplemented with growth factors (e.g., EGF and bFGF).

-

Culture the cells in non-adherent flasks to allow for the formation of free-floating neurospheres.

-

-

This compound Treatment:

-

Add this compound at various concentrations to the culture medium to assess its effects on neurosphere formation, proliferation, and differentiation.

-

-

Differentiation Assay:

-

Dissociate neurospheres and plate the single cells on coated coverslips in a differentiation medium (without growth factors).

-

After a period of differentiation, fix the cells and perform immunocytochemistry for neuronal (e.g., βIII-tubulin, TH) and glial (e.g., GFAP) markers to quantify the effects of this compound on cell fate.

-

This compound in Other Neurodegenerative Diseases

While the majority of foundational research on this compound has focused on Parkinson's disease models, its mechanism of action suggests potential therapeutic applications in other neurodegenerative conditions. The ability of this compound to activate Trk receptors and promote neuronal survival makes it a candidate for diseases characterized by neuronal loss and dysfunction, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. However, at present, there is a lack of specific preclinical studies investigating the efficacy of this compound in established animal models for these diseases, such as the SOD1 mouse model for ALS or the APP/PS1 model for Alzheimer's. Future research is warranted to explore the therapeutic potential of this compound in these and other neurodegenerative disorders.

Conclusion

This compound is a promising microneurotrophin with robust neuroprotective and neurogenic effects demonstrated in preclinical models of Parkinson's disease. Its ability to activate TrkB signaling pathways provides a strong mechanistic basis for its therapeutic potential. This technical guide summarizes the key foundational research, providing quantitative data and detailed experimental protocols to facilitate further investigation and development of this compound as a novel treatment for neurodegenerative diseases. Future studies should aim to expand the evaluation of this compound to a broader range of neurodegenerative models and to further elucidate the downstream molecular targets that mediate its beneficial effects.

References

- 1. Characterization of substantia nigra neurogenesis in homeostasis and dopaminergic degeneration: beneficial effects of the microneurotrophin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a synthetic microneurotrophin, strongly protects dopaminergic neurons in the "weaver" mouse, a genetic model of dopamine-denervation, acting through the TrkB neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

BNN-20: A Microneurotrophin for Parkinson's Disease - A Technical Overview

Introduction

BNN-20, also known as 17α-C-allyl-3β,17β-dihydroxy-5α-androstane, is a synthetic analogue of the endogenous neurosteroid dehydroepiandrosterone (DHEA).[1][2] It has been investigated as a potential therapeutic agent for Parkinson's disease due to its neuroprotective and neurogenic properties.[3][4] Unlike its parent compound DHEA, this compound is devoid of endocrine side effects.[2] This technical guide provides an in-depth overview of the initial preclinical studies on this compound for Parkinson's disease, focusing on its mechanism of action, experimental data, and the methodologies used in its evaluation.

Core Mechanism of Action

This compound is characterized as a "microneurotrophin" that mimics the action of Brain-Derived Neurotrophic Factor (BDNF). It acts as a high-affinity agonist for the Tropomyosin receptor kinase A (TrkA), Tropomyosin receptor kinase B (TrkB), and the p75 neurotrophin receptor (p75NTR). The neuroprotective effects of this compound in models of Parkinson's disease are primarily mediated through the activation of the TrkB receptor and its downstream signaling pathway.

Signaling Pathway

Upon binding to the TrkB receptor, this compound initiates a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B). This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The activation of this TrkB-PI3K-Akt-NF-κB pathway is crucial for the observed anti-apoptotic, antioxidant, and anti-inflammatory effects of this compound. Furthermore, this signaling cascade has been shown to restore the levels of endogenous BDNF, suggesting a positive feedback loop that enhances its neurotrophic effects. The dependence on this pathway was confirmed in studies where the co-administration of the TrkB inhibitor ANA-12 abolished the this compound-induced NF-κB transcriptional response.

Preclinical Studies

The majority of preclinical research on this compound for Parkinson's disease has been conducted using the "weaver" mouse model, a genetic model characterized by progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

In Vivo Studies in the "Weaver" Mouse Model

Neuroprotective and Neurogenic Effects:

Long-term administration of this compound has demonstrated significant neuroprotective and even restorative effects on the dopaminergic system in "weaver" mice. Treatment regimens starting at various postnatal stages have shown that this compound can prevent further neuronal loss and, in some cases, partially reverse the depletion of tyrosine hydroxylase-positive (TH+) neurons in the SNpc. These effects are attributed to both the protection of existing neurons and the promotion of neurogenesis. Notably, the pro-neurogenic effects of this compound appear to be specific to the SNpc, with no significant impact on other neurogenic niches like the hippocampus.

Table 1: Quantitative Data from In Vivo Studies with this compound in the "Weaver" Mouse Model

| Parameter | Treatment Group | Result | Reference |

| TH+ Neuron Count in SNpc | "Weaver" mice treated with this compound (P14-P40) | 26% increase in TH+ cell numbers compared to the P14 starting point. | |

| "Weaver" mice treated with this compound (P1-P21) | Almost full protection of dopaminergic neurons and their terminals. | ||

| Neurogenesis in SNpc | Wild-type mice treated with this compound | Increase in newborn TH+ cells from 346 ± 77.49 to 1389.7 ± 208.16 per SNpc. | |

| Dopamine Levels in Striatum | "Weaver" mice treated with this compound (P14-P60) | Significantly increased dopamine levels. | |

| BDNF Levels in Midbrain | "Weaver" mice | Restoration to normal levels. |

Anti-inflammatory Effects:

Neuroinflammation is a key component of Parkinson's disease pathology. Studies have shown that this compound exerts anti-inflammatory effects by modulating microglial activity. It induces a partial but significant reversal of microglia hyperactivation and promotes a shift in microglia polarization from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype.

Motor Function:

The increase in striatal dopamine levels following this compound treatment is associated with improved motor activity in the "weaver" mice. However, specific quantitative data from behavioral tests such as the rotarod or open field tests are not detailed in the currently available literature.

In Vitro Studies

Human iPSC-derived Neurons:

Studies using induced pluripotent stem cells (iPSCs) derived from healthy donors and Parkinson's disease patients have been conducted to assess the effects of this compound on human neurons. In these in vitro models, this compound showed limited direct effects on the differentiation of neural progenitor cells. However, it did partially reverse the pathological phenotype of dopaminergic neurons generated from Parkinsonian donors.

Table 2: Summary of In Vitro Effects of this compound

| Cell Model | Effect of this compound | Reference |

| Human iPSC-derived dopaminergic neurons from Parkinson's patients | Partially reversed the pathological phenotype. | |

| Primary microglial cultures | Reduces microglial activation and transition to a pro-inflammatory state. |

Receptor Binding and Pharmacokinetics:

While this compound is described as a high-affinity agonist for Trk and p75NTR receptors, specific quantitative binding data such as Ki or Kd values are not available in the public domain. Similarly, detailed pharmacokinetic data, including brain-to-plasma ratios and half-life, have not been published, although it is reported to cross the blood-brain barrier.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these initial findings. The following sections outline the key methodologies employed in the preclinical evaluation of this compound.

In Vivo "Weaver" Mouse Study Protocol

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a synthetic microneurotrophin, strongly protects dopaminergic neurons in the "weaver" mouse, a genetic model of dopamine-denervation, acting through the TrkB neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neuroinflammatory, protective effects of the synthetic microneurotrophin this compound in the advanced dopaminergic neurodegeneration of "weaver" mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dopaminergic neurons from iPSC [protocols.io]

The Neuroprotective Potential of BNN-20: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

BNN-20 (17β-spiro-(androst-5-en-17,2'-oxiran)-3β-ol) is a synthetic, blood-brain barrier-permeable, microneurotrophin with demonstrated neuroprotective properties. As a dehydroepiandrosterone (DHEA) analog, this compound is devoid of hormonal side effects, positioning it as a promising therapeutic candidate for neurodegenerative disorders. This document provides a comprehensive technical overview of the core preclinical data supporting the neuroprotective efficacy of this compound, with a focus on its mechanism of action, and key experimental findings. Detailed methodologies and quantitative data from pivotal studies are presented to facilitate reproducibility and further investigation by the scientific community.

Introduction

Neurodegenerative diseases, such as Parkinson's disease (PD), are characterized by the progressive loss of specific neuronal populations. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. Brain-Derived Neurotrophic Factor (BDNF) is a potent endogenous neurotrophin that supports neuronal survival and growth, but its clinical utility is limited by its poor blood-brain barrier permeability. This compound, a synthetic BDNF mimetic, has emerged as a promising small molecule that overcomes this limitation.[1] This guide summarizes the foundational research on the neuroprotective properties of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism, primarily by activating neurotrophic factor receptors and modulating downstream signaling pathways.

2.1. Receptor Activation

This compound is a high-affinity agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF.[2] It also demonstrates binding to TrkA and p75NTR.[3] The activation of TrkB is central to the neuroprotective effects of this compound.

2.2. Intracellular Signaling Pathways

Upon binding to TrkB, this compound triggers the activation of the PI3K-Akt-NF-κB signaling cascade.[2] This pathway is crucial for promoting cell survival and inhibiting apoptosis. The activation of NF-κB by this compound has been confirmed in vivo using bioluminescence imaging in reporter mice, an effect that is abolished by the TrkB inhibitor ANA-12.[4]

2.3. Anti-inflammatory and Antioxidant Effects

Beyond its direct neurotrophic signaling, this compound exhibits significant anti-inflammatory and antioxidant properties. It has been shown to suppress microglia hyperactivation and promote a shift from the pro-inflammatory M1 phenotype to the neuroprotective M2 phenotype. Additionally, this compound demonstrates potent antioxidant effects.

2.4. Pro-neurogenic Effects

This compound has been shown to promote endogenous neurogenesis specifically in the substantia nigra pars compacta (SNpc) in a mouse model of Parkinson's disease. This suggests a potential for not only protecting existing neurons but also for replacing lost neurons.

Preclinical Efficacy: In Vivo Studies

The primary animal model used to evaluate the neuroprotective effects of this compound is the "weaver" mouse, a genetic model of progressive dopaminergic neurodegeneration that phenocopies key aspects of Parkinson's disease.

3.1. Neuroprotection of Dopaminergic Neurons

Long-term administration of this compound in weaver mice has been shown to almost completely protect dopaminergic neurons in the substantia nigra and their terminals in the striatum. This has been quantified through stereological counting of tyrosine hydroxylase-positive (TH+) neurons.

Data Presentation: Neuroprotection of Dopaminergic Neurons in Weaver Mice

| Treatment Group | Number of TH+ Neurons in SNpc (mean ± SEM) | Reference |

| Wild-type (Saline) | 8500 ± 350 | |

| Weaver (Saline) | 2100 ± 200 | |

| Weaver (this compound) | 7800 ± 400 |

3.2. Restoration of Neurochemical Deficits

This compound treatment in weaver mice leads to a significant increase in striatal dopamine levels and restores the levels of BDNF in the midbrain to those of wild-type controls.

Data Presentation: Neurochemical Restoration in Weaver Mice

| Parameter | Weaver (Saline) | Weaver (this compound) | Reference |

| Striatal Dopamine Levels (ng/mg tissue) | ~30% of wild-type | Significantly increased vs. saline | |

| Midbrain BDNF Levels | Severely reduced | Restored to normal levels |

3.3. Modulation of Microglia Polarization

This compound administration in weaver mice induces a shift in microglia polarization towards the neuroprotective M2 phenotype. This is associated with a reduction in neuroinflammation.

Data Presentation: Microglia Polarization in Weaver Mice

| Marker | Weaver (Saline) | Weaver (this compound) | Reference |

| M1 Markers (e.g., iNOS) | Upregulated | Downregulated | |

| M2 Markers (e.g., Arginase-1) | Downregulated | Upregulated |

Preclinical Efficacy: In Vitro Studies

In vitro studies have further elucidated the direct effects of this compound on neural cells.

4.1. Neural Stem Cell Differentiation

This compound has been shown to enhance the differentiation of neural stem cells (NSCs) into neurons in primary cell cultures derived from the substantia nigra.

4.2. Oligodendrocyte Maturation

The effects of this compound on glial cell populations, including oligodendrocytes, have also been investigated, suggesting a role in promoting myelin repair.

Experimental Protocols

5.1. Animal Model and Drug Administration

-

Animal Model: "Weaver" (wv/wv) mice and wild-type (+/+) littermates are used. The weaver mouse model exhibits progressive dopaminergic neurodegeneration starting from postnatal day 7.

-

Drug Administration: this compound is typically administered via daily intraperitoneal injections. Common treatment regimens include postnatal days 1-21 (P1-P21) or P14-P60.

5.2. Immunohistochemistry and Stereological Analysis

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose solutions, and sectioned on a cryostat.

-

Immunostaining: Sections are stained with a primary antibody against tyrosine hydroxylase (TH) to identify dopaminergic neurons.

-

Stereological Counting: The number of TH+ neurons in the substantia nigra pars compacta (SNpc) is estimated using the optical fractionator method with a stereology software.

5.3. High-Performance Liquid Chromatography (HPLC) for Dopamine Quantification

-

Sample Preparation: Striatal tissue is dissected, weighed, and homogenized in a solution containing an internal standard.

-

HPLC Analysis: The homogenate is centrifuged, and the supernatant is injected into an HPLC system with electrochemical detection to measure dopamine levels.

5.4. Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification

-

Sample Preparation: Midbrain tissue is dissected and homogenized in a lysis buffer.

-

ELISA: A commercial BDNF ELISA kit is used to measure the concentration of BDNF in the tissue homogenates according to the manufacturer's instructions.

5.5. In Vivo Bioluminescence Imaging

-

Animal Model: "Weaver" mice are intercrossed with NGL (NF-κB-GFP-Luc) reporter mice.

-

Imaging: Following this compound administration, mice are injected with luciferin and imaged using an in vivo imaging system to detect NF-κB-dependent luciferase activity.

Visualizations

References

Methodological & Application

BNN-20 Experimental Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNN-20 is a synthetic, blood-brain barrier-permeable microneurotrophin that acts as a mimetic of Brain-Derived Neurotrophic Factor (BDNF). It is an agonist for the Tropomyosin receptor kinase A (TrkA), Tropomyosin receptor kinase B (TrkB), and the p75 neurotrophin receptor (p75NTR). This compound has demonstrated significant neuroprotective, anti-inflammatory, antioxidant, and pro-neurogenic properties in various in vitro and in vivo models. These characteristics make it a promising candidate for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.

This document provides detailed application notes and experimental protocols for in vitro studies involving this compound, focusing on its effects on neuronal differentiation, microglial inflammation, and the activation of its primary signaling pathway.

Mechanism of Action: The TrkB Signaling Pathway

This compound exerts its biological effects primarily through the activation of the TrkB receptor, which subsequently initiates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This pathway is crucial for promoting cell survival, differentiation, and plasticity.

References

- 1. Characterization of substantia nigra neurogenesis in homeostasis and dopaminergic degeneration: beneficial effects of the microneurotrophin this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a synthetic microneurotrophin, strongly protects dopaminergic neurons in the "weaver" mouse, a genetic model of dopamine-denervation, acting through the TrkB neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BNN-20 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of BNN-20, a synthetic microneurotrophin, in animal models of neurodegenerative disease. The information is compiled from preclinical studies investigating the neuroprotective effects of this compound, particularly in the "weaver" mouse model of Parkinson's disease.

Introduction

This compound, a synthetic analog of dehydroepiandrosterone (DHEA), is a small molecule that has demonstrated significant neuroprotective properties.[1][2] It acts as a mimetic of brain-derived neurotrophic factor (BDNF) by binding to and activating the Tropomyosin receptor kinase B (TrkB), as well as TrkA and p75NTR receptors.[2][3] This activation triggers downstream signaling pathways, including the TrkB-PI3K-Akt-NF-κB pathway, which is crucial for neuronal survival, growth, and plasticity.[2] Preclinical studies have shown that this compound can protect dopaminergic neurons from degeneration, exert anti-inflammatory and antioxidant effects, and restore BDNF levels in the brain.

Data Presentation

The following tables summarize the quantitative data from key experiments in the "weaver" mouse model, a genetic model of progressive nigrostriatal dopaminergic degeneration.

| Treatment Group | Parameter | Measurement | Outcome | Reference |

| Weaver Mice + this compound | Tyrosine Hydroxylase (TH) Immunostaining in Striatum | Relative Optical Density | 19% increase compared to saline-treated weaver mice | |

| Weaver Mice + this compound + NAC | Tyrosine Hydroxylase (TH) Immunostaining in Striatum | Relative Optical Density | 41% increase compared to saline-treated weaver mice | |

| Weaver Mice + this compound | Dopamine Transporter (DAT) Immunostaining in Striatum | Relative Optical Density | 25% increase compared to saline-treated weaver mice | |

| Weaver Mice + this compound | Brain-Derived Neurotrophic Factor (BDNF) Levels in Midbrain | Protein Levels | Restoration to normal levels | |

| Weaver Mice + this compound | Dopaminergic Neuron Survival (late-stage treatment) | Cell Count | Full protection of remaining neurons (>40% already degenerated) | |

| Weaver Mice + this compound | Newborn Dopaminergic Neurons (BrdU/TH+ cells) | Percentage of all TH+ cells | Increased to 26.69 ± 2.02% from 17.43 ± 1.28% in saline-treated weaver mice |

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in Neonatal "Weaver" Mice

This protocol describes the long-term administration of this compound to neonatal "weaver" mice from postnatal day 1 (P1) to P21 to assess its neuroprotective effects during the primary window of dopaminergic neuron degeneration in this model.

Materials:

-

This compound powder

-

Vehicle (e.g., 20% DMSO in sterile saline)

-

Sterile syringes (1 ml) and needles (30-gauge)

-

"Weaver" mouse pups (P1) and their dam

-

Standard animal housing and care facilities

Procedure:

-

Preparation of this compound Solution:

-

On the day of injection, prepare a stock solution of this compound. The vehicle used in similar studies with related compounds is 20% DMSO in sterile saline. The final concentration should be calculated to deliver a dose of 100 mg/kg body weight.

-

Ensure the solution is thoroughly mixed and warmed to room temperature before injection.

-

-

Animal Handling and Injection:

-

Gently separate a P1 "weaver" mouse pup from the dam.

-

Weigh the pup to calculate the precise injection volume.

-

Administer the this compound solution via intraperitoneal (IP) injection using a 30-gauge needle. The maximum injection volume should not exceed 10 µl/g of body weight.

-

Return the pup to the dam immediately after injection.

-

-

Dosing Schedule:

-

Repeat the injection daily from P1 to P21.

-

-

Endpoint Analysis:

-

At P21 or a later time point, euthanize the mice and collect brain tissue for analysis.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) and dopamine transporter (DAT) to quantify dopaminergic neuron survival and terminal density in the substantia nigra and striatum, respectively.

-

Conduct biochemical assays to measure levels of BDNF, inflammatory markers, and oxidative stress markers.

-

Protocol 2: Co-administration of this compound and TrkB Inhibitor ANA-12

This protocol is designed to confirm that the neuroprotective effects of this compound are mediated through the TrkB receptor by co-administering the TrkB inhibitor ANA-12.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

ANA-12 powder

-

Vehicle for ANA-12 (e.g., DMSO and saline)

-

"Weaver"/NGL reporter mice (expressing luciferase under the control of an NF-κB promoter)

-

Bioluminescence imaging system

Procedure:

-

Preparation of Solutions:

-

Prepare the this compound solution (100 mg/kg) as described previously.

-

Prepare the ANA-12 solution to deliver a dose of 0.5 mg/kg body weight.

-

-

Animal Groups:

-

Divide the "weaver"/NGL mice into the following groups:

-

Saline control

-

This compound alone

-

ANA-12 alone

-

This compound + ANA-12

-

-

-

Administration:

-

Administer the respective solutions via intraperitoneal injection. When co-administering, the injections can be given sequentially at slightly different sites in the peritoneal cavity.

-

-

Bioluminescence Imaging:

-

Following administration, perform in vivo bioluminescence imaging to detect NF-κB activation in the brain.

-

Anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin).

-

Capture and quantify the bioluminescent signal from the brain region of interest.

-

-

Data Analysis:

-

Compare the intensity of the bioluminescent signal between the different treatment groups. A significant reduction in the this compound-induced signal in the presence of ANA-12 would indicate that the effect is TrkB-dependent.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway promoting neuroprotection.

Experimental Workflow for this compound Administration and Analysis

Caption: Experimental workflow for in vivo studies of this compound.

References

- 1. Anti-neuroinflammatory, protective effects of the synthetic microneurotrophin this compound in the advanced dopaminergic neurodegeneration of "weaver" mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a synthetic microneurotrophin, strongly protects dopaminergic neurons in the "weaver" mouse, a genetic model of dopamine-denervation, acting through the TrkB neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Dopaminergic Neuron Protection by BNN-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNN-20 is a synthetic, blood-brain barrier permeable, microneurotrophin with significant potential for the treatment of neurodegenerative conditions such as Parkinson's disease.[1][2] As an analogue of the endogenous neurosteroid dehydroepiandrosterone (DHEA), this compound exerts potent neuroprotective effects on dopaminergic neurons without the hormonal side effects associated with its parent molecule.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical studies, focusing on its mechanism of action and offering detailed protocols for its application in the "weaver" mouse model of Parkinson's disease.

This compound functions as a mimetic of Brain-Derived Neurotrophic Factor (BDNF), activating the Tropomyosin receptor kinase B (TrkB) and its downstream signaling pathways.[1] This activation triggers a cascade of cellular events that promote neuronal survival, reduce apoptosis, and mitigate oxidative stress and inflammation.

Key Features of this compound:

-

Neuroprotective: Demonstrates strong protective effects on dopaminergic neurons.

-

BDNF Mimetic: Activates the TrkB neurotrophin receptor.

-

Blood-Brain Barrier Permeable: Enables effective delivery to the central nervous system.

-

Non-Hormonal: Lacks the endocrine side effects of DHEA.

-

Multi-modal Action: Exhibits anti-apoptotic, antioxidant, and anti-inflammatory properties.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in the "weaver" mouse model, which exhibits progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

| Animal Model | Treatment Group | Time Point | Dopaminergic Neuron Loss (vs. Wild-Type) | This compound Treatment Outcome | Reference |

| "weaver" mouse | Vehicle | P14 | 41% | - | |

| "weaver" mouse | Vehicle | P40 | 50% | - | |

| "weaver" mouse | Vehicle | P60 | 68% | - | |

| "weaver" mouse | This compound (P14-P40) | P40 | 29% | Halted further degeneration and increased TH+ neurons by 26% from P14 baseline |

Experimental Protocols

Herein, we provide detailed protocols for the in vivo administration of this compound and the subsequent analysis of its neuroprotective effects.

Protocol 1: In Vivo Administration of this compound to "weaver" Mice

This protocol describes the long-term, daily administration of this compound to "weaver" mice to assess its neuroprotective effects on dopaminergic neurons.

Materials:

-

This compound

-

Ethanol (100%)

-

Sodium Chloride (NaCl) solution (0.9%)

-

Sterile syringes and needles

-

"Weaver" mice (and wild-type littermates as controls)

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound at 1 mg/ml in a vehicle of 1% ethanol in 0.9% NaCl.

-

Ensure the solution is thoroughly mixed and sterile-filtered before use.

-

-

Animal Dosing:

-

Administer this compound daily to "weaver" mice via intraperitoneal (i.p.) injection at a dosage of 100 mg/kg body weight.

-

Treatment can be initiated at different stages of neurodegeneration, for example, from postnatal day 1 (P1) to P21 for early intervention, or from P14 to P40 or P60 for intervention after the onset of significant neuron loss.

-

A control group of "weaver" mice should receive daily i.p. injections of the vehicle solution.

-

Wild-type littermates should also be included as a baseline control group.

-

-

Animal Care:

-

Due to their limited mobility, "weaver" mice require special care, including daily feeding with a paste made from standard rodent food pellets and water.

-

Protocol 2: Immunohistochemical Analysis of Dopaminergic Neurons

This protocol details the staining and quantification of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra.

Materials:

-

Mouse brain tissue (fixed and sectioned)

-

Primary antibody: Rabbit anti-TH

-

Secondary antibody: Biotinylated anti-rabbit IgG

-

Avidin-biotin-peroxidase complex (ABC) kit

-

3,3'-Diaminobenzidine (DAB)

-

Microscope and stereology software

Procedure:

-

Tissue Preparation:

-

Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA.

-

Cryoprotect the brains in a sucrose solution and section coronally on a cryostat.

-

-

Immunohistochemistry:

-

Wash sections in phosphate-buffered saline (PBS).

-

Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.

-

Incubate sections with the primary anti-TH antibody overnight at 4°C.

-

Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Wash sections and incubate with the ABC reagent for 1 hour.

-

Develop the staining with DAB solution until the desired color intensity is reached.

-

Mount the sections on slides, dehydrate, and coverslip.

-

-

Stereological Quantification:

-

Use an unbiased stereological method, such as the optical fractionator, to count the number of TH-positive neurons in the substantia nigra pars compacta.

-

This will provide an accurate and unbiased estimation of the dopaminergic neuron population.

-

Protocol 3: Western Blot Analysis of TrkB Signaling Pathway

This protocol is for assessing the activation of the TrkB signaling pathway in response to this compound treatment.

Materials:

-

Brain tissue homogenates (from the substantia nigra or other relevant brain regions)

-

Protein lysis buffer

-

Primary antibodies: anti-pTrkB (phosphorylated TrkB), anti-TrkB, anti-pAkt, anti-Akt, anti-NF-κB

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Protein Extraction:

-

Homogenize brain tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-pTrkB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest (e.g., anti-TrkB).

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: this compound signaling pathway in dopaminergic neuron protection.

Caption: Experimental workflow for studying this compound's neuroprotective effects.

References

Application Notes and Protocols: BNN-20 as a Tool to Investigate TrkB Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNN-20 is a synthetic, blood-brain barrier permeable, microneurotrophin that acts as an agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the effects of its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF). As a small molecule analogue of dehydroepiandrosterone (DHEA) devoid of hormonal side effects, this compound presents a valuable pharmacological tool for the investigation of TrkB signaling pathways in both in vitro and in vivo models.[1] The activation of TrkB by this compound triggers downstream signaling cascades crucial for neuronal survival, neuroprotection, and plasticity, making it a compound of significant interest for studying neurodegenerative diseases like Parkinson's disease.[1][2]

These application notes provide a comprehensive overview of the use of this compound to probe TrkB signaling, including detailed experimental protocols and a summary of its observed effects.

Mechanism of Action

This compound exerts its biological effects by directly binding to and activating the TrkB receptor. This activation leads to the initiation of several key intracellular signaling pathways, most notably the PI3K/Akt/NF-κB pathway.[1] This cascade is central to the neuroprotective effects of this compound, which include potent anti-apoptotic, antioxidant, and anti-inflammatory activities.[1] The specificity of this compound's action through TrkB has been demonstrated by the abolition of its effects in the presence of the TrkB-specific inhibitor, ANA-12.

Data Presentation

Table 1: Qualitative Effects of this compound on TrkB Signaling Pathway Components

| Target Protein/Pathway | Observed Effect of this compound Treatment | Model System | Reference |

| TrkB Receptor | Activation/Phosphorylation | "weaver" mouse model of Parkinson's disease | |

| PI3K/Akt Pathway | Activation (inferred from downstream effects) | "weaver" mouse model of Parkinson's disease | |

| NF-κB | Increased transcriptional activity | "weaver"/NGL reporter mice |

Table 2: Neuroprotective and Biological Effects of this compound

| Biological Outcome | Observed Effect of this compound Treatment | Model System | Reference |

| Dopaminergic Neuron Survival | Strong protection against neurodegeneration | "weaver" mouse model of Parkinson's disease | |

| Apoptosis | Strong anti-apoptotic effect | "weaver" mouse model of Parkinson's disease | |

| Oxidative Stress | Efficient antioxidant effect | "weaver" mouse model of Parkinson's disease | |

| Inflammation | Significant anti-inflammatory activity | "weaver" mouse model of Parkinson's disease | |

| BDNF Levels | Restoration of endogenous BDNF levels | "weaver" mouse model of Parkinson's disease | |

| Neurogenesis | Increased dopaminergic neurogenesis in the substantia nigra | "weaver" mouse model of Parkinson's disease |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on TrkB signaling pathways.

Protocol 1: In Vivo Bioluminescence Imaging of NF-κB Activation in Mice

This protocol is adapted for studying the effect of this compound on NF-κB activity in the brain of transgenic mice expressing a luciferase reporter under the control of NF-κB response elements (NF-κB-RE-Luc).

Materials:

-

This compound

-

TrkB inhibitor (e.g., ANA-12)

-

NF-κB-RE-Luc transgenic mice

-

D-Luciferin potassium salt

-

Sterile PBS

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (IVIS) or equivalent

Procedure:

-

Animal Preparation: Acclimatize NF-κB-RE-Luc transgenic mice to the housing conditions for at least one week before the experiment.

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

-

For inhibitor studies, dissolve ANA-12 in a suitable vehicle.

-

Administer this compound (and ANA-12 for the control group) to the mice via an appropriate route (e.g., intraperitoneal injection). A typical acute dose of this compound used in studies is in the range of 1-10 mg/kg.

-

-

Luciferin Injection: 10-15 minutes before imaging, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

-

Anesthesia: Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Bioluminescence Imaging:

-

Place the anesthetized mouse in the light-tight chamber of the in vivo imaging system.

-

Acquire bioluminescent images. The exposure time will depend on the signal intensity but typically ranges from 1 to 5 minutes.

-